

# ETP-46321 PI3K mutant enzyme inhibition

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Compound Focus: **ETP-46321**

Cat. No.: S548373

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## ETP-46321 Inhibition Profile

The table below summarizes the key quantitative data for **ETP-46321**'s inhibitory activity.

Target	Ki / IC50 (nM)	Experimental Notes
p110 $\alpha$ (wild-type)	2.3 nM (Ki) [1]	Primary target; measured using biochemical assay [2].
PI3K $\alpha$ Mutant (E545K)	1.77 nM (Ki) [1]	Equipment potent against common oncogenic mutant [1].
PI3K $\alpha$ Mutant (E542K)	1.89 nM (Ki) [1]	Equipment potent against common oncogenic mutant [1].
PI3K $\alpha$ Mutant (H1047R)	2.33 nM (Ki) [1]	Equipment potent against common oncogenic mutant [1].
p110 $\delta$	14.2 nM (Ki) [1]	Secondary target [3].
p110 $\beta$	170 nM (Ki) [1]	~74-fold selective versus p110 $\alpha$ [1].
p110 $\gamma$	179 nM (Ki) [1]	~78-fold selective versus p110 $\alpha$ [1].
Cellular AKT Inhibition	8.3 nM (IC50) [1]	Inhibition of AKT phosphorylation at Ser473 in U2OS cells [1].

Target	Ki / IC50 (nM)	Experimental Notes
mTOR & DNA-PK	>5,000 nM (IC50) [3]	Highly selective; no significant inhibition at 5 $\mu$ M [3].

## Experimental Protocols

Here are detailed methodologies for key experiments used to characterize **ETP-46321**.

### In Vitro Kinase Activity Assay (PI3K $\alpha$ )

This protocol measures the direct inhibition of PI3K $\alpha$  enzyme activity [2].

- **Recombinant Enzyme:** Use recombinant PI3K (p110 $\alpha$ /p85 $\alpha$ ) protein (e.g., from Carna Biosciences).
- **Reaction Buffer:** 50 mM HEPES (pH 7.5), 3 mM MgCl<sub>2</sub>, 100 mM NaCl, 1 mM EGTA, 0.04% CHAPS, 2 mM TCEP, and 0.01 mg/ml BGG.
- **Assay Kit:** Use a commercial ADP detection kit like the **ADP Hunter Plus assay** (DiscoverX).
- **Procedure:**
  - Dilute **ETP-46321** in DMSO to create a concentration series.
  - Set up reactions with 10 nM PI3K $\alpha$  enzyme and 50  $\mu$ M ATP.
  - Incubate reactions according to kit and buffer conditions.
  - Measure accumulated ADP, which correlates with kinase activity.
- **Data Analysis:** Plot signal against the inhibitor concentration and fit the data to a sigmoidal dose-response curve (e.g., using GraphPad Prism) to determine the Ki or IC50 value [2].

### Cell-Based AKT Phosphorylation Assay

This protocol assesses the compound's ability to inhibit PI3K signaling in cells [1] [2].

- **Cell Line:** Use appropriate cell lines such as U2OS (osteosarcoma) or other cancer cell models.
- **Cell Preparation:** Culture cells until subconfluent and then serum-starve (e.g., in 0.1% FBS) for 16 hours to reduce basal signaling.
- **Compound Treatment & Stimulation:** Add a concentration series of **ETP-46321** (e.g., prepared in DMSO) to the cells. Simultaneously, stimulate the PI3K pathway by adding medium containing 10% FBS.

- **Cell Lysis:** After an appropriate incubation period (e.g., determined by a time-course experiment), wash cells with TBS and lyse them using a buffer such as RIPA buffer (50 mM Tris HCl, 150 mM NaCl, 1% NP-40) supplemented with phosphatase inhibitors (e.g., 2 mM Na<sub>3</sub>VO<sub>4</sub>, 100 mM NaF) and a protease inhibitor cocktail.
- **Western Blot Analysis:**
  - Resolve proteins by SDS-PAGE and transfer to a nitrocellulose membrane.
  - Probe the membrane with primary antibodies against **phospho-Ser473-Akt** and total Akt (available from suppliers like Cell Signaling Technology).
  - Use fluorescently labeled secondary antibodies (e.g., IRDye800 or Alexa Fluor 680 conjugates) and visualize bands using an imaging system like the Odyssey infrared imager (Li-Cor Biosciences).
  - Normalize p-Akt levels to total Akt to calculate the percentage of inhibition and determine the IC<sub>50</sub> value [1] [2].

## In Vivo Efficacy Study

This describes the in vivo model used to demonstrate the anti-tumor activity of **ETP-46321** [1].

- **Animal Model:** Use immunocompromised mice (e.g., BALB/c) implanted with human tumor xenografts. The compound was tested in a **K-RasG12V driven lung tumor model** [1].
- **Dosing:** Administer **ETP-46321** orally. A dose of **50 mg/kg**, given once daily, has been shown to be effective [1].
- **Pharmacokinetics:** **ETP-46321** exhibits a favorable profile in mice, with low in vivo clearance (0.6 L/h/Kg) and high oral bioavailability (90%) [1].
- **Efficacy Measurement:** Monitor and compare **tumor volume** in the treatment group versus the control group over time (e.g., for three weeks). A significant ~51% tumor growth inhibition was reported [2].

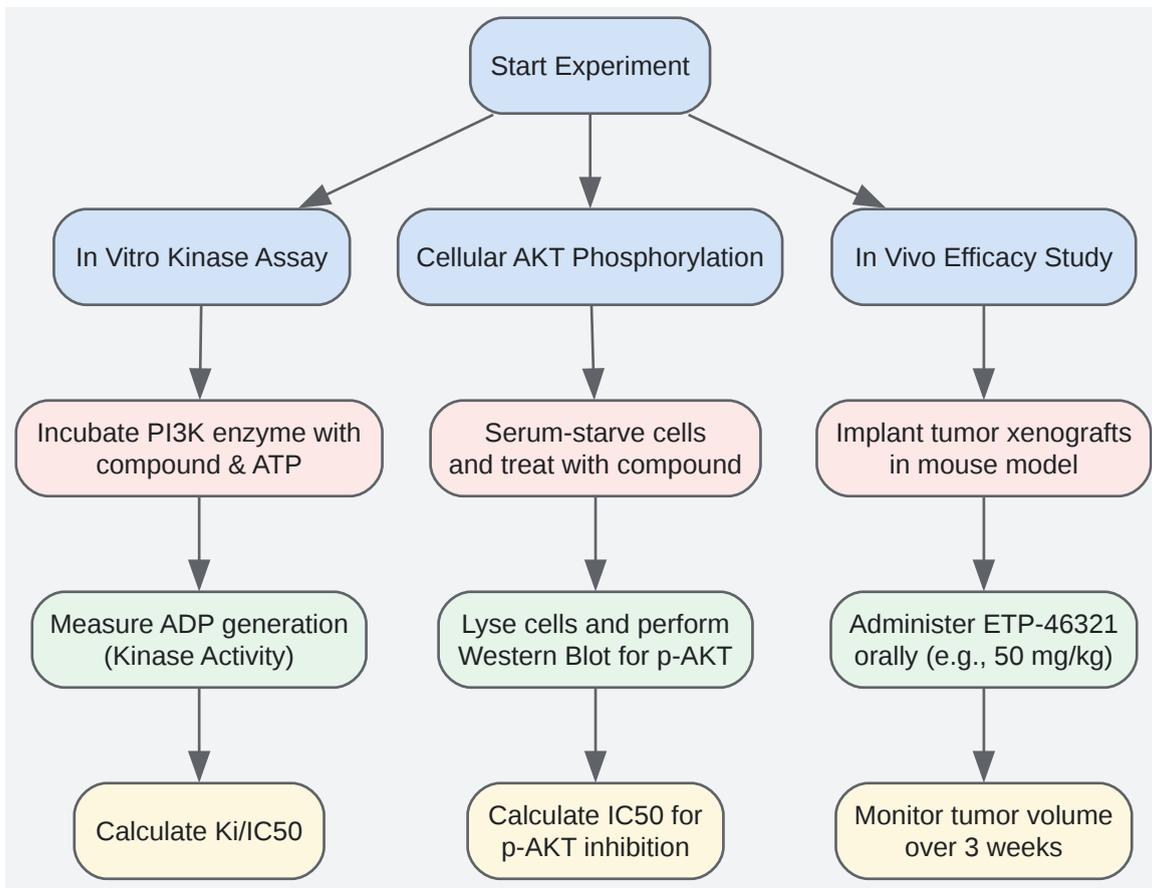
## Troubleshooting Common Issues

- Low Potency in Cellular Assays
  - **Possible Cause:** The compound has poor cellular permeability or is effluxed by transporters.
  - **Solution:** Verify compound solubility and stability in the culture medium. Use a shorter pre-treatment time before stimulation. Consider using a positive control inhibitor (e.g., a known pan-PI3K inhibitor like BKM120 or ZSTK-474 [4]) to confirm assay functionality.
- Lack of Effect in PI3K Mutant Cell Lines

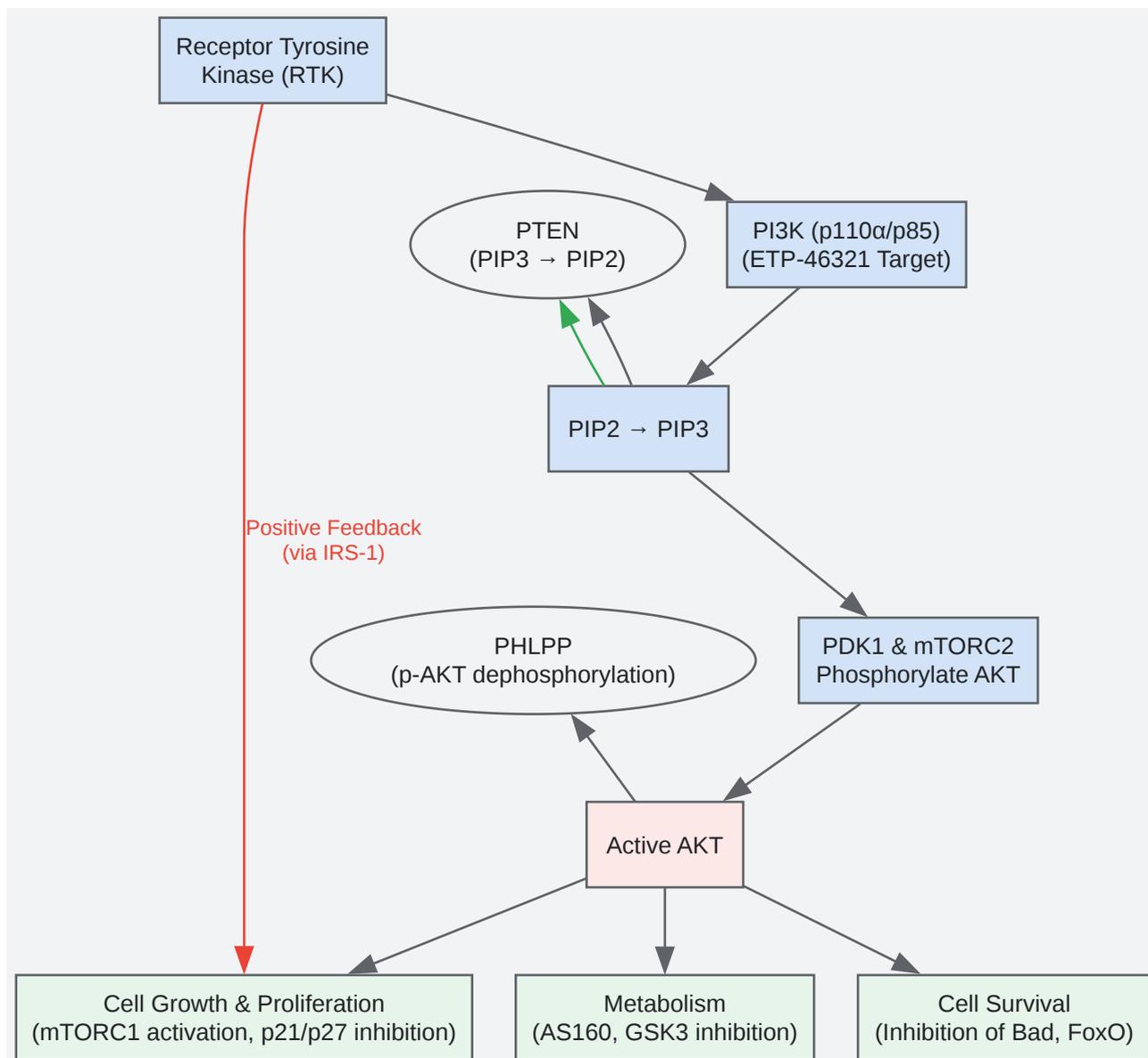
- **Possible Cause:** Compensatory activation of alternative survival pathways (e.g., MAPK) or feedback loops. The PI3K/Akt pathway has built-in feedback mechanisms; inhibiting one node can activate another [5] [6].
- **Solution:** Profile other key signaling nodes (e.g., pS6, pERK) via Western blot to identify compensatory mechanisms. Test **ETP-46321** in combination with other targeted agents (e.g., a MEK inhibitor) [7].
- High Background in AKT Phosphorylation Western Blot
  - **Possible Cause:** Inadequate reduction of basal signaling during serum starvation.
  - **Solution:** Optimize the serum starvation period. Include a control with a high concentration of a potent PI3Ki to define the non-specific background signal. Titrate antibody concentrations to improve the signal-to-noise ratio.
- Inconsistent In Vivo Efficacy
  - **Possible Cause:** Suboptimal dosing regimen or poor compound exposure in the tumor.
  - **Solution:** Perform a pharmacokinetic study to measure plasma and tumor concentrations of **ETP-46321**. Adjust the dosing schedule (e.g., to twice daily) if the compound has a short half-life.

## Experimental & Signaling Pathway Workflows

The diagrams below outline the key experimental workflows and the biological pathway **ETP-46321** targets.



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